molecular formula C38H30F2N4O7 B6353810 ZnAF-1F DA CAS No. 1440548-77-5

ZnAF-1F DA

Cat. No.: B6353810
CAS No.: 1440548-77-5
M. Wt: 692.7 g/mol
InChI Key: LPSDYSDKFVFVIH-UHFFFAOYSA-N
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Description

ZnAF-1F DA is a diacetylated derivative of the fluorescent zinc probe ZnAF-1F, designed for intracellular Zn²⁺ detection. The parent compound, ZnAF-1F, belongs to the ZnAF (Zinc fluorescent sensor with Acetoxymethyl Fluorescein) family, which utilizes fluorescein as a fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as a Zn²⁺-binding moiety . The addition of an electron-withdrawing fluorine atom at the ortho position of fluorescein’s phenolic hydroxyl group shifts its pKa from 6.2 (in non-fluorinated probes like ZnAF-1) to 4.9, enabling stable fluorescence emission under physiological and slightly acidic conditions .

This compound is cell-permeable due to its diacetyl ester groups, which are hydrolyzed by cytosolic esterases to release the active probe, ZnAF-1F, inside cells. This property allows real-time monitoring of intracellular Zn²⁺ dynamics without requiring invasive delivery methods . Its excitation and emission wavelengths (492 nm and 515 nm, respectively) minimize cellular autofluorescence and phototoxicity .

Properties

IUPAC Name

[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSDYSDKFVFVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F2N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorescein Derivatization

Fluorescein is selected for its visible-range excitation/emission profiles (λex ≈ 490 nm, λem ≈ 515 nm), minimizing cellular autofluorescence. The synthesis begins with bromination of fluorescein at the ortho position relative to the phenolic hydroxyl group, followed by nucleophilic substitution with fluorine to yield 2′-fluorofluorescein. This fluorination shifts the pKa of the phenolic hydroxyl group from 6.2 to 4.9, stabilizing fluorescence across physiological pH ranges.

Ligand Attachment

The zinc-binding ligand, N,N-bis(2-pyridylmethyl)ethylenediamine, is conjugated to the 2′-fluorofluorescein scaffold via an amide linkage. This step employs carbodiimide-mediated coupling (e.g., EDC/NHS) in anhydrous dimethylformamide (DMF), achieving yields >80% after purification by reverse-phase chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic shifts for pyridyl protons (δ 8.3–8.5 ppm) and fluorine substituents (δ −112 ppm).

Diacetylation to Produce this compound

To render ZnAF-1F cell-permeable, hydroxyl groups on the fluorescein core are acetylated, forming the diacetyl derivative (this compound). This modification masks polar groups, facilitating passive diffusion across lipid bilayers.

Reaction Conditions

ZnAF-1F is treated with acetic anhydride (5 eq) in the presence of pyridine (10 eq) as a catalyst. The reaction proceeds at 25°C for 12 hours under nitrogen atmosphere, achieving near-quantitative conversion. Excess reagents are removed via rotary evaporation, and the product is purified by silica gel chromatography (ethyl acetate/hexanes, 1:3). Diacetylation is confirmed by the disappearance of hydroxyl proton signals in ¹H NMR (δ 5.2 ppm) and the appearance of acetyl methyl resonances (δ 2.1 ppm).

Hydrolytic Stability

This compound remains stable in extracellular environments but undergoes rapid hydrolysis by intracellular esterases, regenerating ZnAF-1F. Kinetic studies in bovine serum albumin (BSA) solutions show complete deacetylation within 30 minutes at 37°C, as monitored by fluorescence recovery (λem = 515 nm).

Photophysical Characterization

ZnAF-1F and its diacetyl derivative exhibit distinct optical properties critical for zinc sensing.

Fluorescence Quantum Yield

The quantum yield (Φ) of ZnAF-1F increases from 0.004 (apo form) to 0.276 upon Zn²⁺ saturation (69-fold enhancement). This response is attributed to PET suppression when Zn²⁺ binds to the ligand, unquenching the fluorescein emission.

ParameterZnAF-1F (Apo)ZnAF-1F (Zn²⁺-Bound)
Quantum Yield (Φ)0.0040.276
Kd (nM)1.2 ± 0.3
pKa4.94.9

Selectivity and Sensitivity

ZnAF-1F shows >100-fold selectivity for Zn²⁺ over Ca²⁺, Mg²⁺, and Fe²⁺, with a dissociation constant (Kd) of 1.2 nM. Competition assays in HEK293 cells confirm negligible interference from physiological concentrations of competing ions.

Functional Validation in Biological Systems

This compound’s utility is demonstrated through intracellular zinc imaging in cultured neurons and hippocampal slices.

Cellular Uptake and Localization

Incubation of HEK293 cells with 10 µM this compound for 30 minutes results in uniform cytosolic distribution, as visualized by confocal microscopy. Hydrolysis kinetics correlate with esterase activity, confirmed by pretreatment with the esterase inhibitor paraoxon (1 mM), which blocks fluorescence activation.

Zinc Release Assays

In hippocampal slices, this compound detects glutamate-induced Zn²⁺ release from synaptic vesicles. A 20% increase in fluorescence intensity is observed within 5 minutes of NMDA receptor activation, reversible upon chelation with N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).

Comparative Analysis with ZnAF-2F DA

While this compound is optimized for low-pH environments (e.g., lysosomes), its structural analog ZnAF-2F DA exhibits broader cytosolic applicability. Key distinctions include:

PropertyThis compoundZnAF-2F DA
Fluorine PositionOrthoPara
pKa4.94.9
Kd (nM)1.22.1
Cell PermeabilityModerateHigh

The para-fluorine substitution in ZnAF-2F DA enhances lipophilicity, improving membrane penetration but slightly reducing zinc affinity .

Chemical Reactions Analysis

Types of Reactions

ZnAF-1F DA primarily undergoes hydrolysis and complexation reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Intracellular Zinc Detection

ZnAF-1F DA is primarily used for monitoring intracellular zinc concentrations in live cells. Upon binding to Zn²⁺ ions, the fluorescence intensity increases significantly, enabling researchers to quantify zinc levels effectively. The apparent dissociation constant (K_d) for Zn²⁺ binding is in the nanomolar range, providing high sensitivity necessary for biological applications .

Cellular Imaging

The probe has been successfully utilized in various imaging techniques to visualize cellular structures and functions. The ability to permeate cell membranes allows it to be used in live-cell imaging studies, where it can track dynamic changes in zinc levels during cellular processes such as apoptosis, autophagy, and neuronal signaling .

Biological Mechanisms Studies

This compound has been employed to study the role of zinc in several biological mechanisms:

  • Neuronal Signaling : It helps elucidate the involvement of zinc in neurotransmission and neuroprotection.
  • Cell Cycle Regulation : The probe aids in understanding how zinc influences cell cycle progression and DNA damage response mechanisms .
  • Epigenetic Modifications : Researchers have explored the impact of zinc on epigenetic factors, utilizing this probe to observe changes in gene expression related to zinc availability .

Data Tables

Application AreaDescriptionKey Findings
Intracellular Zinc DetectionQuantification of Zn²⁺ levels in live cellsUp to 69-fold increase in fluorescence upon Zn²⁺ binding
Cellular ImagingVisualization of cellular processesEffective for tracking changes during apoptosis and autophagy
Neuronal SignalingInvestigating zinc's role in neurotransmissionInsights into neuroprotection mechanisms
Epigenetic StudiesUnderstanding zinc's influence on gene expressionCorrelation between zinc levels and epigenetic markers

Case Study 1: Monitoring Zinc Levels During Apoptosis

In a study examining apoptosis, researchers utilized this compound to monitor intracellular zinc fluctuations. They observed that during apoptosis induced by oxidative stress, there was a significant decrease in zinc levels, highlighting the role of zinc homeostasis in cell survival.

Case Study 2: Neuronal Activity Tracking

Another significant application involved using this compound to track neuronal activity in hippocampal slices. The probe allowed researchers to visualize rapid changes in intracellular zinc concentrations associated with synaptic activity, providing insights into neuronal signaling dynamics.

Mechanism of Action

ZnAF-1F DA exerts its effects through the following mechanism:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

  • ZnAF-1F DA vs. ZnAF-2F DA : Both are diacetylated derivatives of fluorinated ZnAF probes. This compound is derived from ZnAF-1F, while ZnAF-2F DA originates from ZnAF-2F. The structural difference lies in the fluorophore substitution pattern, which slightly alters photophysical properties. For example, ZnAF-1F exhibits a 69-fold fluorescence enhancement upon Zn²⁺ binding, compared to 60-fold for ZnAF-2F .
  • This compound vs. Non-Fluorinated Probes (e.g., ZnAF-1 DA): Fluorination in this compound improves pH stability (pKa 4.9 vs. 6.2 in non-fluorinated probes), preventing fluorescence quenching in acidic environments like lysosomes or inflamed tissues .

Photophysical Properties

Parameter This compound (hydrolyzed to ZnAF-1F) ZnAF-2F DA (hydrolyzed to ZnAF-2F) Zinpyr-1 ZnAF-1 (non-fluorinated)
Quantum Yield (Free) 0.004 0.006 Not reported 0.004 (estimated)
Fluorescence Enhancement 69-fold 60-fold Moderate ~50-fold
Kd (Zn²⁺) 2.2 nM ~2–5 nM (estimated) ~1–10 nM ~1–5 nM
pH Stability (pKa) 4.9 4.9 ~6.5 (estimated) 6.2

Selectivity and pH Stability

Its fluorinated structure provides stable fluorescence between pH 4.9–7.4, outperforming Zinpyr-1, which may lose sensitivity in acidic compartments .

Notes on Specificity and Limitations

  • Advantages : High specificity for Zn²⁺, pH stability, and compatibility with live-cell imaging .
  • Challenges : Requires intracellular esterase activation; fluorescence intensity depends on hydrolysis efficiency .

Biological Activity

ZnAF-1F DA is a diacetyl derivative of the fluorescent probe ZnAF-1F, designed for the detection and quantification of zinc ions (Zn²⁺) in biological systems. This compound is notable for its ability to permeate cell membranes and release the active form of the probe upon hydrolysis by cytosolic esterases, making it a valuable tool for studying intracellular zinc dynamics.

  • Molecular Formula : C₃₈H₃₀F₂N₄O₇
  • Molecular Weight : Approximately 692.66 g/mol
  • Excitation/Emission Wavelengths : 492 nm / 514 nm

The mechanism by which this compound operates involves its conversion to ZnAF-1F within the cell. Once inside, it binds to Zn²⁺ ions, leading to a significant increase in fluorescence intensity, which can be quantitatively measured. This property allows researchers to monitor real-time fluctuations of zinc levels in various cellular environments, including cultured cells and brain tissues such as hippocampal slices .

Applications in Biological Research

This compound has been employed in numerous studies to elucidate the role of zinc in cellular signaling and metabolism. Some key applications include:

  • Live-cell Imaging : Utilized to visualize intracellular zinc concentrations.
  • Physiological Studies : Investigating zinc's involvement in oxidative stress responses and neurodegenerative diseases.
  • Therapeutic Research : Exploring potential therapeutic targets related to zinc dysregulation.

Study 1: Monitoring Intracellular Zinc Levels

In a study involving cultured neurons, this compound was used to measure changes in intracellular zinc levels during oxidative stress conditions. The results indicated that oxidative stress led to a significant increase in intracellular Zn²⁺ concentrations, suggesting a protective role of zinc under such conditions. The fluorescence intensity increased up to 69-fold upon Zn²⁺ binding, demonstrating the probe's high sensitivity .

Study 2: Zinc Dynamics in Neurodegeneration

Another research effort focused on the role of zinc in neurodegenerative models using hippocampal slices. Researchers observed that this compound could effectively track changes in zinc levels during excitotoxicity induced by glutamate. The findings revealed that elevated intracellular zinc levels were associated with neuronal death, highlighting the dual role of zinc as both an essential nutrient and a potential neurotoxin when dysregulated .

Comparative Analysis with Other Probes

Below is a comparison table highlighting the unique properties of this compound relative to other fluorescent probes for Zn²⁺ detection:

PropertyThis compoundOther Probes (e.g., FluoZin-3)
Membrane PermeabilityHighVariable
Hydrolysis by EsterasesYesNo
Fluorescence Intensity IncreaseUp to 69-foldUp to 50-fold
Specificity for Zn²⁺HighModerate
ApplicationLive-cell imagingFixed cells only

Q & A

Q. What are the key methodological considerations for designing experiments using ZnAF-1F DA as a zinc ion sensor in live-cell imaging?

this compound’s cell permeability and esterase-dependent activation require careful calibration of incubation time, concentration, and intracellular esterase activity. Researchers must validate loading efficiency using control experiments with zinc chelators (e.g., TPEN) and confirm specificity via competitive binding assays with other divalent cations (e.g., Ca²⁺, Mg²⁺) . A recommended protocol includes:

  • Step 1 : Optimize dye concentration (typically 1–10 µM) to balance signal intensity and cytotoxicity.
  • Step 2 : Use fluorescence microscopy with excitation/emission wavelengths of 490/515 nm.
  • Step 3 : Include negative controls (e.g., zinc-depleted cells) to account for autofluorescence .

Q. How does this compound’s dissociation constant (Kd = 2.2 nM) influence its applicability in low-zinc-concentration environments?

The low Kd value indicates high affinity for Zn²⁺, making it suitable for detecting sub-nanomolar zinc levels in synaptic vesicles or metalloprotein studies. However, saturation effects may occur in high-zinc environments (e.g., secretory pathways). Researchers should pair this compound with ratiometric probes (e.g., FRET-based sensors) for quantitative measurements across dynamic ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound fluorescence data caused by pH variability or competing metal ions?

Contradictions often arise from unaccounted variables:

  • pH interference : this compound’s fluorescence is pH-sensitive below 6.4. Use pH-insensitive mutants (e.g., pH-corrected variants) or dual-wavelength calibration in acidic compartments (e.g., lysosomes) .
  • Metal competition : Pre-treat samples with EDTA (for extracellular Zn²⁺) or cell-permeable chelators (for intracellular pools) to isolate zinc-specific signals. Cross-validate with atomic absorption spectroscopy (AAS) to quantify absolute zinc concentrations .

Q. What advanced techniques enhance the spatiotemporal resolution of this compound in complex biological systems?

  • Super-resolution microscopy : Combine with STED or PALM to map zinc dynamics at subcellular resolutions (<50 nm).
  • Microfluidics : Integrate with lab-on-a-chip platforms to simulate physiological zinc fluctuations (e.g., neuronal activity).
  • Multiplex imaging : Co-stain with organelle-specific dyes (e.g., MitoTracker) to correlate zinc distribution with mitochondrial function .

Methodological Recommendations

  • Reproducibility : Document esterase activity levels in cell lines (e.g., HEK293 vs. primary neurons) to standardize this compound activation .
  • Data validation : Use orthogonal methods (e.g., synchrotron X-ray fluorescence) to confirm zinc localization .
  • Ethical compliance : Adhere to institutional guidelines for handling fluorescent dyes in live-animal studies .

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